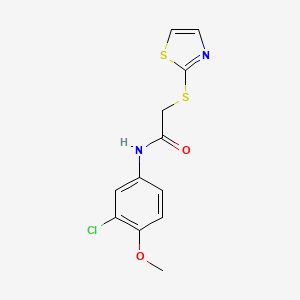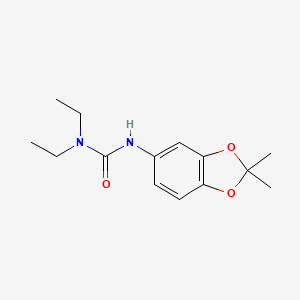
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential in the treatment of various cancers, including breast, ovarian, and pancreatic cancer.
Mécanisme D'action
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide works by binding to the DNA transcription initiation complex and preventing the recruitment of RNA polymerase I, thereby inhibiting ribosomal RNA synthesis and inducing DNA damage. This leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of ribosomal RNA synthesis, the induction of DNA damage and the activation of the p53 pathway. It has also been shown to have anti-tumor effects in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide is its specificity for RNA polymerase I transcription, which makes it a potentially effective treatment for cancers that are dependent on ribosomal RNA synthesis. However, one limitation of N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several potential future directions for research on N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide, including:
1. Further preclinical studies to evaluate the efficacy of N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide in different types of cancer.
2. Clinical trials to evaluate the safety and efficacy of N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide in humans.
3. Development of combination therapies that include N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide and other anti-cancer agents.
4. Studies to identify biomarkers that can predict response to N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide.
5. Development of more potent and selective inhibitors of RNA polymerase I transcription.
Conclusion:
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide is a promising small molecule inhibitor of RNA polymerase I transcription that has shown potential in the treatment of various cancers. While further research is needed to fully evaluate its safety and efficacy, N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide represents a promising new approach to cancer treatment.
Méthodes De Synthèse
The synthesis of N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-(2-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid with thionyl chloride, followed by reaction with N,N-dimethylformamide dimethyl acetal. The resulting product is then treated with ammonia to yield N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers. It has been shown to inhibit the growth of cancer cells by targeting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-8-13-11(17)4-3-5-12(13)19-14(8)15(18)16-9(2)10-6-7-10/h9-10H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTCWVAAWJHWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)NC(C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)
![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)
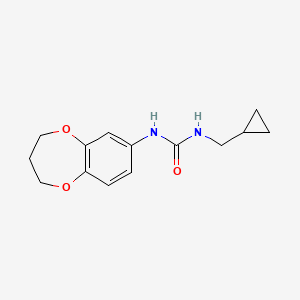

![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)
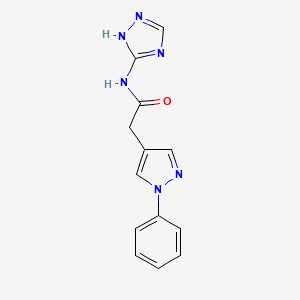
![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)
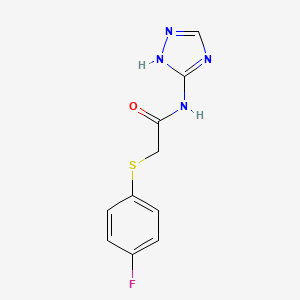

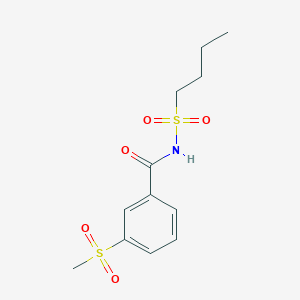
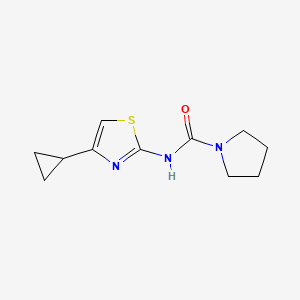
![N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7529679.png)
